4,4'-Dicyano-2,2'-bipyridine
Overview
Description
4,4’-Dicyano-2,2’-bipyridine is a chemical compound with the molecular formula C12H6N4 . It has an average mass of 206.203 Da and a monoisotopic mass of 206.059250 Da . It is used as a photosensitizer for solar fuel generation .
Synthesis Analysis
The synthesis of 4,4’-Dicyano-2,2’-bipyridine has been described in several studies . One study describes a one-step synthesis of 4,4’-Dicyano-2,2’-bipyridine and its corresponding ruthenium complexes .Molecular Structure Analysis
The molecular structure of 4,4’-Dicyano-2,2’-bipyridine is characterized by the presence of two pyridyl groups that can rotate along the carbon-carbon structure . The presence of cyano groups in the molecule lowers the energy of the LUMO (π*) .Chemical Reactions Analysis
4,4’-Dicyano-2,2’-bipyridine is known to undergo selective mono- or disubstitution processes under palladium catalysis . It is also a ligand that binds to molybdenum .Physical And Chemical Properties Analysis
4,4’-Dicyano-2,2’-bipyridine has a density of 1.3±0.1 g/cm3, a boiling point of 391.2±42.0 °C at 760 mmHg, and a flash point of 131.5±13.1 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 1.92 .Scientific Research Applications
1. Application in Coordination Chemistry
- Summary of Application : 4,4’-Dicyano-2,2’-bipyridine (dnbpy) and its corresponding ruthenium complexes are synthesized in a fast, economical, and effective one-step process . The compound is used as a functional ligand for transition metal complexes .
- Methods of Application : The complex [(tbbpy)2Ru(dnbpy)]-(PF6)2 was prepared for the first time (tbbpy = 4,4’-di-tert-butyl-2,2’-bipyridine) and the solid-state molecular structure was investigated with the help of a single-crystal X-ray analysis .
- Results or Outcomes : The influence of the dnbpy ligand on the metal-to-ligand charge-transfer (MLCT) processes of the complex was studied. The compound shows two absorption maxima in the MLCT region of the UV/Vis spectrum at 418 and 510 nm and the emission is 116 nm redshifted in comparison to that of (tbbpy)3Ru2 .
2. Application in the Synthesis of Potential Anticancer Agents
- Summary of Application : 4,4’-Dicyano-2,2’-bipyridine is an important intermediate for the preparation of potential anticancer agents .
3. Application in the Development of Photosensitizers for Solar Fuel Generation
- Summary of Application : 4,4’-Dicyano-2,2’-bipyridine is used as a photosensitizer for solar fuel generation .
4. Application in the Synthesis of Conjugated Oligomers
- Summary of Application : 4,4’-Dicyano-2,2’-bipyridine is used in the synthesis of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
- Methods of Application : The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers .
- Results or Outcomes : The synthesized oligomers exhibit interesting conductivity properties in the solid state .
5. Application in the Development of Electrochromic Devices
- Summary of Application : 4,4’-Dicyano-2,2’-bipyridine is used in the development of electrochromic devices . The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials .
6. Application in the Construction of Supramolecular Complexes
- Summary of Application : 4,4’-Dicyano-2,2’-bipyridine is used in the construction of supramolecular complexes . These complexes have found widespread application in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
7. Application in Solid Form Screening and Crystal Structure Prediction
- Summary of Application : Two bipyridine isomers (2,2′- and 4,4′-), used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction .
8. Application in the Development of Medium- and Environment-Responsive Compounds and Materials
- Summary of Application : Mono- and di-quaternized 4,4′-bipyridine derivatives constitute a family of heterocyclic compounds, which in recent years have been employed in numerous applications. These applications correspond to various disciplines of research and technology .
9. Application in Photosensitizers for Solar Fuel Generation
Safety And Hazards
properties
IUPAC Name |
2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFOUVCDJGKNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439972 | |
Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dicyano-2,2'-bipyridine | |
CAS RN |
67491-43-4 | |
Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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